molecular formula C9H14ClN B178540 N-Methyl-1-phenylethanamine hydrochloride CAS No. 10408-89-6

N-Methyl-1-phenylethanamine hydrochloride

Cat. No. B178540
CAS RN: 10408-89-6
M. Wt: 171.67 g/mol
InChI Key: CLMUXERMQYHMJN-UHFFFAOYSA-N
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Description

N-Methyl-1-phenylethanamine hydrochloride, also known by its CAS Number 10408-89-6, is a chemical compound with the linear formula C9H14ClN . It has a molecular weight of 171.672 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of N-Methyl-1-phenylethanamine hydrochloride is represented by the linear formula C9H14ClN . The compound has a molecular weight of 171.67 .


Physical And Chemical Properties Analysis

N-Methyl-1-phenylethanamine hydrochloride is a solid at room temperature . It has a molecular weight of 171.67 and a molecular formula of C9H14ClN .

Scientific Research Applications

Synthesis and Characterization of Chemical Complexes

Research has shown the utility of N-Methyl-1-phenylethanamine derivatives in the synthesis and characterization of Zn(II) complexes, which exhibit urease inhibitory activities. Such complexes have potential applications in agriculture and medicine due to their ability to inhibit urease, an enzyme that hydrolyzes urea into ammonia and carbon dioxide (Nayab et al., 2021).

Corrosion Inhibition

N-Methyl-1-phenylethanamine derivatives have been studied for their effectiveness as corrosion inhibitors. These compounds show promise in protecting metals such as N80 steel from corrosion in acidic environments, which is critical for extending the life of metal structures and components in industrial applications (Yadav, Sarkar, & Purkait, 2015).

Understanding Enzymatic Mechanisms

The molecule and its derivatives have been utilized to study the mode of binding and inhibition of enzymes such as phenylethanolamine N-methyltransferase (PNMT), which is involved in adrenaline synthesis. Understanding the inhibition mechanism provides insights into the regulation of neurotransmitter biosynthesis and potential therapeutic targets for disorders related to catecholamine imbalances (Gee et al., 2005).

Psychoactive Substance Analysis

Research into the NMR spectra of various phenylethanamines, including N-substituted derivatives, aids in the forensic and clinical identification of psychoactive substances. This work supports efforts in drug enforcement and harm reduction by providing analytical methods to identify and characterize these compounds in biological and environmental samples (Chapman & Avanes, 2015).

Vasorelaxant Effects Study

Investigations into the vasorelaxant effects of N-Methyl-1-phenylethanamine derivatives, like 1-nitro-2-phenylethane, have revealed their potential to stimulate the soluble guanylate cyclase-cGMP pathway. These findings have implications for developing new treatments for cardiovascular diseases, including hypertension and heart failure (Brito et al., 2013).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name

N-methyl-1-phenylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N.ClH/c1-8(10-2)9-6-4-3-5-7-9;/h3-8,10H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLMUXERMQYHMJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30639968
Record name N-Methyl-1-phenylethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30639968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10408-89-6
Record name N-Methyl-1-phenylethylamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010408896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-1-phenylethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30639968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-METHYL-1-PHENYLETHYLAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IR684460XY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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